molecular formula C8H8BrCl B2915624 2-Bromo-4-(chloromethyl)-1-methylbenzene CAS No. 68120-34-3

2-Bromo-4-(chloromethyl)-1-methylbenzene

Cat. No.: B2915624
CAS No.: 68120-34-3
M. Wt: 219.51
InChI Key: IGIMRHMZHOJBKZ-UHFFFAOYSA-N
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Description

2-Bromo-4-(chloromethyl)-1-methylbenzene is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, featuring bromine, chlorine, and a methyl group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Halogenation of Toluene: One common method involves the halogenation of toluene. The process begins with the chlorination of toluene to form 4-chlorotoluene, followed by bromination to introduce the bromine atom at the 2-position.

  • Chloromethylation: The chloromethyl group can be introduced using reagents like formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromine and chlorine atoms into hydrogen atoms, leading to the formation of different derivatives.

  • Substitution Reactions: Substitution reactions are common, where the halogen atoms can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic or neutral conditions.

  • Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Carboxylic Acids: Resulting from the oxidation of the methyl group.

  • Ketones: Formed through the oxidation of the benzene ring.

  • Hydrogenated Derivatives: Resulting from the reduction of halogen atoms.

Scientific Research Applications

2-Bromo-4-(chloromethyl)-1-methylbenzene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Medicine: It is employed in the development of pharmaceuticals, where its derivatives may exhibit biological activity.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with “2-Bromo-4-(chloromethyl)-1-methylbenzene” are not explicitly mentioned in the sources I found .

Future Directions

The future directions for the study or use of “2-Bromo-4-(chloromethyl)-1-methylbenzene” are not explicitly mentioned in the sources I found .

Comparison with Similar Compounds

  • 2-Bromo-4-chlorotoluene: Similar structure but lacks the chloromethyl group.

  • 2-Bromo-4-(chloromethyl)benzene: Similar but without the methyl group at the 1-position.

  • 2-Bromo-4-(chloromethyl)-3-methylbenzene: Similar but with a different position of the methyl group.

Uniqueness: 2-Bromo-4-(chloromethyl)-1-methylbenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, along with a methyl group

Properties

IUPAC Name

2-bromo-4-(chloromethyl)-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIMRHMZHOJBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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